Dibutyl 2-methylpropyl phosphate Dibutyl 2-methylpropyl phosphate
Brand Name: Vulcanchem
CAS No.: 7242-57-1
VCID: VC17043738
InChI: InChI=1S/C12H27O4P/c1-5-7-9-14-17(13,15-10-8-6-2)16-11-12(3)4/h12H,5-11H2,1-4H3
SMILES:
Molecular Formula: C12H27O4P
Molecular Weight: 266.31 g/mol

Dibutyl 2-methylpropyl phosphate

CAS No.: 7242-57-1

Cat. No.: VC17043738

Molecular Formula: C12H27O4P

Molecular Weight: 266.31 g/mol

* For research use only. Not for human or veterinary use.

Dibutyl 2-methylpropyl phosphate - 7242-57-1

Specification

CAS No. 7242-57-1
Molecular Formula C12H27O4P
Molecular Weight 266.31 g/mol
IUPAC Name dibutyl 2-methylpropyl phosphate
Standard InChI InChI=1S/C12H27O4P/c1-5-7-9-14-17(13,15-10-8-6-2)16-11-12(3)4/h12H,5-11H2,1-4H3
Standard InChI Key UQLOARBXUOQVSM-UHFFFAOYSA-N
Canonical SMILES CCCCOP(=O)(OCCCC)OCC(C)C

Introduction

Chemical and Physical Properties

Dibutyl 2-methylpropyl phosphate belongs to the class of organophosphate esters, featuring two butyl groups and one 2-methylpropyl group bonded to a phosphate core. The compound’s linear alkyl chains contribute to its physical characteristics, including a boiling point range of 210–230°C and a density of approximately 1.02 g/cm³ at 25°C. Its moderate solubility in water (0.5–1.0 g/L at 20°C) contrasts with high miscibility in nonpolar organic solvents such as toluene and hexane, making it suitable for formulations requiring hydrophobic stability.

The molecular structure imparts thermal stability up to 150°C, a critical attribute for high-temperature industrial processes. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirm the presence of distinct proton environments corresponding to the butyl and 2-methylpropyl substituents.

Synthesis and Manufacturing

Reaction Mechanism

The synthesis of dibutyl 2-methylpropyl phosphate involves a two-step esterification of phosphoric acid (H3PO4\text{H}_3\text{PO}_4) with dibutyl alcohol (C4H9OH\text{C}_4\text{H}_9\text{OH}) and 2-methylpropanol (C4H9OH\text{C}_4\text{H}_9\text{OH}) under acidic catalysis. The process proceeds via nucleophilic substitution, where the hydroxyl groups of phosphoric acid react with the alcohols to form phosphate triesters:

H3PO4+2C4H9OH+C4H9OHH+(C4H9O)2PO(OC4H9)+3H2O\text{H}_3\text{PO}_4 + 2\text{C}_4\text{H}_9\text{OH} + \text{C}_4\text{H}_9\text{OH} \xrightarrow{\text{H}^+} \text{(C}_4\text{H}_9\text{O})_2\text{PO(O}C_4\text{H}_9) + 3\text{H}_2\text{O}

Optimization and Yield

Key parameters influencing yield include:

  • Temperature: Reflux conditions (120–140°C) ensure complete reaction while minimizing side products.

  • Catalyst: Sulfuric acid or p-toluenesulfonic acid (0.5–1.0 wt%) accelerates esterification.

  • Molar Ratios: A 1:2:1 ratio of H3PO4\text{H}_3\text{PO}_4, dibutyl alcohol, and 2-methylpropanol maximizes triester formation.

Purification via vacuum distillation (10–15 mmHg) removes unreacted alcohols and water, yielding a product with >95% purity.

Industrial Applications

Lubricant Additives

Dibutyl 2-methylpropyl phosphate acts as an anti-wear agent in synthetic lubricants, reducing friction coefficients by 30–40% in engine oils and hydraulic fluids. Its hydrolytic stability prevents acid formation, extending equipment lifespan.

Plasticizers

In polyvinyl chloride (PVC) formulations, the compound enhances flexibility by disrupting polymer crystallinity. Comparative studies show a 15% improvement in elongation-at-break compared to diethylhexyl phthalate (DEHP).

Flame Retardants

Phosphate esters’ inherent flame-retardant properties are leveraged in textiles and electronics, where dibutyl 2-methylpropyl phosphate reduces peak heat release rates by 50% in polyurethane foams.

Comparative Analysis with Related Compounds

The compound’s performance is distinguished by its alkyl chain configuration. The table below highlights key differences with analogous dialkyl phosphates:

CompoundAlkyl GroupsBoiling Point (°C)Water Solubility (g/L)
Dibutyl 2-methylpropyl phosphateTwo butyl, one 2-methylpropyl210–2300.5–1.0
Dibutyl ethyl phosphateTwo butyl, one ethyl190–2101.2–1.5
Tributyl phosphateThree butyl180–2000.3–0.5

The elongated 2-methylpropyl chain enhances hydrophobicity and thermal stability compared to shorter-chain derivatives.

Analytical Characterization

Advanced techniques ensure quality control and structural verification:

  • Reverse-Phase Liquid Chromatography-Mass Spectrometry (RPLC–MS): Adapted from methods used for dolichyl phosphates , this approach detects trace impurities (<0.1%) via selective ion monitoring.

  • Phosphate Methylation: Derivatization with trimethylsilyl diazomethane improves chromatographic resolution and ionization efficiency, enabling quantification at parts-per-billion levels .

Future Research Directions

  • Environmental Impact: Biodegradability studies in aquatic systems.

  • Advanced Applications: Exploration in lithium-ion battery electrolytes for improved thermal stability.

  • Synergistic Formulations: Combinatorial use with ionic liquids to enhance lubricant performance.

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